molecular formula C24H50OSn B13748217 Didodecyloxostannane CAS No. 2273-48-5

Didodecyloxostannane

Cat. No.: B13748217
CAS No.: 2273-48-5
M. Wt: 473.4 g/mol
InChI Key: NXMNIHPHNSDPTN-UHFFFAOYSA-N
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Description

Didodecyloxostannane is an organotin compound with the molecular formula C24H50OSn and a molecular weight of 473.36 g/mol It is characterized by the presence of two dodecyl groups attached to a tin atom, which is also bonded to an oxygen atom

Preparation Methods

The synthesis of didodecyloxostannane typically involves the reaction of dodecylmagnesium bromide with tin(IV) chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:

2 C12H25MgBr+SnCl4(C12H25)2SnO+2 MgBrCl\text{2 C}_{12}\text{H}_{25}\text{MgBr} + \text{SnCl}_4 \rightarrow \text{(C}_{12}\text{H}_{25}\text{)}_2\text{SnO} + \text{2 MgBrCl} 2 C12​H25​MgBr+SnCl4​→(C12​H25​)2​SnO+2 MgBrCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The product is then purified by distillation or recrystallization .

Chemical Reactions Analysis

Didodecyloxostannane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds. Reducing agents like lithium aluminum hydride are often used.

    Substitution: The dodecyl groups can be substituted by other alkyl or aryl groups through reactions with organometallic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields tin dioxide .

Scientific Research Applications

Didodecyloxostannane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.

    Biology: Organotin compounds, including this compound, have been studied for their potential biological activities, such as antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of new drugs.

    Industry: This compound is used in the production of tin-based catalysts and stabilizers for plastics.

Mechanism of Action

The mechanism by which didodecyloxostannane exerts its effects is primarily through its interaction with biological molecules. The tin atom can coordinate with various ligands, affecting the function of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to the observed biological activities .

Comparison with Similar Compounds

Didodecyloxostannane can be compared with other organotin compounds, such as:

    Tributyltin oxide: Known for its antifouling properties, but also highly toxic to marine life.

    Triphenyltin hydroxide: Used as a pesticide, with significant environmental impact.

    Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.

Compared to these compounds, this compound offers a unique balance of reactivity and stability, making it suitable for specific applications where other organotin compounds may not be ideal .

Properties

CAS No.

2273-48-5

Molecular Formula

C24H50OSn

Molecular Weight

473.4 g/mol

IUPAC Name

didodecyl(oxo)tin

InChI

InChI=1S/2C12H25.O.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;/h2*1,3-12H2,2H3;;

InChI Key

NXMNIHPHNSDPTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Sn](=O)CCCCCCCCCCCC

Origin of Product

United States

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